2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol
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Overview
Description
2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound characterized by the presence of a methoxy group, an imine group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrophenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols and anilines
Scientific Research Applications
2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the nitro group can also contribute to its reactivity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
- 2-Methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol
Uniqueness
2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C14H12N2O4 |
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Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-5-2-11(3-6-13)15-9-10-8-12(16(18)19)4-7-14(10)17/h2-9,17H,1H3 |
InChI Key |
FFIJBDXQAMJUKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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